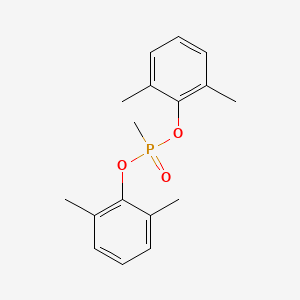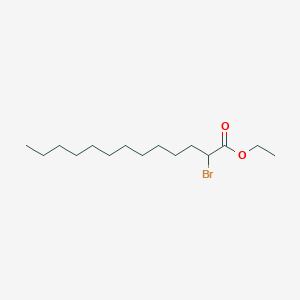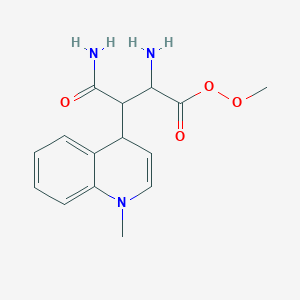
Bis(2,6-dimethylphenyl) methylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,6-dimethylphenyl) methylphosphonate: is an organophosphorus compound with the molecular formula C₁₇H₂₁O₃P It is characterized by the presence of two 2,6-dimethylphenyl groups attached to a methylphosphonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,6-dimethylphenyl) methylphosphonate typically involves the reaction of 2,6-dimethylphenol with methylphosphonic dichloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2,6-dimethylphenyl) methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Electrophiles such as bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
Bis(2,6-dimethylphenyl) methylphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes.
Industry: Utilized in the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of bis(2,6-dimethylphenyl) methylphosphonate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. This inhibition can affect various biochemical pathways, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
- Bis(2,6-dimethylphenyl) phosphate
- Bis(2,6-dimethylphenyl) phosphine oxide
- Bis(2,6-dimethylphenyl) phosphoramide
Comparison: Bis(2,6-dimethylphenyl) methylphosphonate is unique due to its specific phosphonate moiety, which imparts distinct chemical properties compared to its phosphate, phosphine oxide, and phosphoramide analogs
Propriétés
Numéro CAS |
60092-37-7 |
|---|---|
Formule moléculaire |
C17H21O3P |
Poids moléculaire |
304.32 g/mol |
Nom IUPAC |
2-[(2,6-dimethylphenoxy)-methylphosphoryl]oxy-1,3-dimethylbenzene |
InChI |
InChI=1S/C17H21O3P/c1-12-8-6-9-13(2)16(12)19-21(5,18)20-17-14(3)10-7-11-15(17)4/h6-11H,1-5H3 |
Clé InChI |
ADQOWXIEQJFOSX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)OP(=O)(C)OC2=C(C=CC=C2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate](/img/structure/B14610245.png)




